N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2,3-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-13-8-9-16(10-14(13)2)23-12-15(11-19(23)24)22-21(25)17-6-5-7-18(26-3)20(17)27-4/h5-10,15H,11-12H2,1-4H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQPJQSEWNIKLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C3=C(C(=CC=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2,3-dimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Dimethylphenyl Group: This step often involves a Friedel-Crafts acylation reaction, where the dimethylphenyl group is introduced to the pyrrolidinone ring.
Introduction of the Dimethoxybenzamide Moiety: This can be accomplished through an amide coupling reaction, using reagents such as carbodiimides to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzamide or pyrrolidinone rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2,3-dimethoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural features are compared below with analogous molecules from the evidence, focusing on functional groups, substituents, and applications.
Table 1: Structural and Functional Comparison
Key Structural Differences and Implications:
Core Scaffold: The target compound’s pyrrolidinone core (lactam) contrasts with the linear acetamide (Xylachlor, Alachlor) or carbamate (Meobal) backbones of pesticides. The lactam’s rigidity and polarity may alter binding kinetics or solubility compared to flexible alkyl chains .
Substituent Effects: The 2,3-dimethoxybenzamide group in the target compound introduces two methoxy groups, which are absent in the pesticides. These groups could enhance metabolic stability by resisting oxidative degradation compared to chloroacetamides (e.g., Xylachlor) . The 3,4-dimethylphenyl group is shared with Meobal but differs in attachment: Meobal’s carbamate links directly to the aromatic ring, whereas the target compound’s dimethylphenyl is attached via a pyrrolidinone nitrogen.
Functional Group Reactivity: Chloroacetamides (Xylachlor, Alachlor) are electrophilic, enabling covalent interactions with biological targets (e.g., acetylcholinesterase inhibition). The target compound’s amide and lactam groups are less reactive, suggesting non-covalent binding mechanisms .
Research Findings and Hypothetical Bioactivity
- However, the absence of electrophilic chlorine or carbamate esters may reduce acute toxicity .
Biological Activity
N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2,3-dimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its pharmacological properties.
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrrolidinone Ring : Achieved through cyclization of appropriate precursors under acidic or basic conditions.
- Attachment of the Dimethylphenyl Group : Often involves Friedel-Crafts acylation.
- Introduction of the Dimethoxybenzamide Moiety : Accomplished via amide coupling reactions using carbodiimides as coupling agents.
2. Biological Activity
This compound has been investigated for several biological activities:
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against a range of pathogens. Studies have reported effective inhibition of bacterial growth, suggesting potential applications in developing new antimicrobial agents .
The biological effects are believed to arise from the compound's ability to interact with specific molecular targets. It may inhibit enzymes involved in critical metabolic pathways or modulate receptor activity, leading to altered cellular responses. For instance, it may affect pathways related to inflammation or cell signaling by binding to specific proteins or enzymes .
3. Research Findings and Case Studies
A summary of key research findings regarding the biological activity of this compound is presented in Table 1.
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Inhibition of cell proliferation in breast cancer cell lines with IC50 values in low micromolar range. Induction of apoptosis was confirmed through flow cytometry. |
| Study B | Antimicrobial Efficacy | Effective against Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values ranging from 8 to 32 µg/mL. |
| Study C | Mechanistic Insights | Identified as an inhibitor of specific kinases involved in cancer signaling pathways; potential for combination therapy explored. |
4. Conclusion
This compound exhibits promising biological activity with potential applications in oncology and infectious disease treatment. Ongoing research is necessary to fully elucidate its mechanisms and optimize its therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
